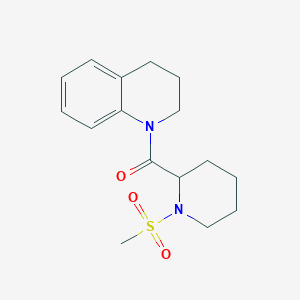

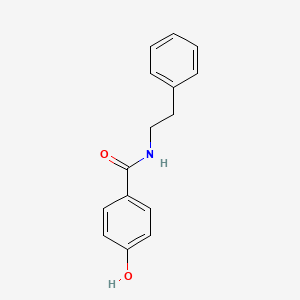

2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.

Scientific Research Applications

Antibacterial Activity

2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine and its derivatives have been studied for their antibacterial properties. Research by Matsumoto and Minami (1975) on pyrido(2,3-d)pyrimidine derivatives, closely related to the chemical structure , demonstrated significant antibacterial activity against gram-negative bacteria, including Pseudomonas aeruginosa, indicating the potential for these compounds in developing new antibacterial agents. These findings suggest a promising avenue for the application of such compounds in combating resistant bacterial strains (Matsumoto & Minami, 1975).

Anticancer Potential

The compound's derivatives have shown promising antiproliferative activity against human cancer cell lines, highlighting their potential as anticancer agents. Mallesha et al. (2012) synthesized derivatives that exhibited significant activity against various cancer cell lines, including Colo-205 and MDA-MB 231, suggesting these compounds could be explored further for cancer treatment. The study emphasizes the importance of structural modifications to enhance anticancer activity, providing a foundation for future research in this area (Mallesha et al., 2012).

Antioxidant and Neuroprotective Effects

Investigations into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogs, structurally similar to the compound in focus, have revealed their potential as multifunctional antioxidants. These compounds have shown promising results in protecting cells against oxidative stress-induced damage, indicating their application in preventing age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia. The ability of these compounds to scavenge free radicals and chelate metal ions offers a therapeutic strategy against oxidative stress-related conditions (Jin et al., 2010).

Herbicidal Applications

Further research has explored the application of pyrimidine derivatives in agriculture, specifically as herbicidal agents. New pyrimidine and triazine intermediates have been developed for sulfonylurea herbicides, indicating the compound's utility in selective post-emergence herbicide formulations. These developments suggest the potential of such compounds in improving agricultural productivity by effectively managing weed growth without harming crops (Hamprecht et al., 1999).

properties

IUPAC Name |

2-methyl-4-(4-methylphenoxy)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-13-4-6-15(7-5-13)24-17-12-16(18-14(2)19-17)20-8-10-21(11-9-20)25(3,22)23/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFVFOTUCJDWIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide](/img/structure/B2956084.png)

![Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2956085.png)

![N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2956087.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2956091.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2956096.png)

![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)

![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)

![N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2956101.png)